molecular formula C19H17N3S B14998011 5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14998011
M. Wt: 319.4 g/mol
InChI Key: PJLZBDDSWFTEFJ-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step might involve a cross-coupling reaction such as Suzuki or Stille coupling.

    N-alkylation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazo[1,2-a]pyridine core or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure and may have similar biological activities.

    Thiophene-containing compounds:

Uniqueness

5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

IUPAC Name

5-methyl-N-(2-methylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H17N3S/c1-13-7-3-4-9-15(13)20-19-18(16-10-6-12-23-16)21-17-11-5-8-14(2)22(17)19/h3-12,20H,1-2H3

InChI Key

PJLZBDDSWFTEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC=CS4

Origin of Product

United States

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